GP2-114
Description
Contextualizing GP2-114 in Chemical Biology and Medicinal Chemistry
This compound is a synthetic chemical compound that has been explored within the realms of chemical biology and medicinal chemistry, particularly in the context of cardiovascular research. It is characterized as a catecholamine derivative and a catecholamine motility mimetic. wikipedia.orgr-project.org Research findings indicate that this compound produces current-dependent cardiovascular actions when administered by transdermal iontophoresis. wikipedia.orgr-project.orgnih.gov Its effects are reported to be largely attributable to the stimulation of beta-adrenoceptors. Studies have compared the cardiovascular actions of this compound (also referred to as GP-2-128) with those of other known catecholamines such as isoproterenol (B85558) (ISO) and dobutamine (B195870) (DOB), highlighting its potency and duration of action in certain cardiovascular parameters. This investigation into its biological interactions and effects at the molecular level firmly places this compound within the scope of chemical biology, while its study in relation to potential therapeutic applications, such as in the context of coronary artery disease, aligns with the principles of medicinal chemistry. wikipedia.orgr-project.org
Definitive Chemical Identity of this compound
The chemical identity of this compound is defined by several key parameters.
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 130783-39-0. wikipedia.orgr-project.orgnih.gov
This compound is systematically named as 4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide. Another systematic name associated with this compound or a closely related entity (GP-2-128) is 1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol.
Several synonymous designations and related chemical entities are associated with this compound in research literature. These include GP 114, GP 2-114, GP-114, and GP-2-114. nih.gov The designation GP-2-128 is also frequently used and appears to refer to the same or a very closely related compound, with sources indicating that a 50% mixture of the RR and RS diastereoisomer forms of GP-2-128 (this compound) have the same pharmacologic profile as the pure RR diastereoisomer, and that both GP-2-128 and this compound produced current-dependent cardiovascular actions when administered by transdermal iontophoresis. wikipedia.orgr-project.orgnih.gov Other related chemical entities mentioned in comparative studies include isoproterenol and dobutamine.
The molecular formula for this compound is C19H24N2O4. wikipedia.orgr-project.orgnih.gov
The molecular weight of this compound is reported as 344.4 or 344.40. wikipedia.orgr-project.orgnih.gov
Chemical Identity Data for this compound
| Property | Value |
| CAS Registry Number | 130783-39-0 |
| Systematic Name 1 | 4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |
| Systematic Name 2 | 1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol |
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 / 344.40 |
Scholarly Significance and Research Trajectory of this compound
The scholarly significance of this compound primarily stems from its characterization as a long-acting and highly potent catecholamine mimetic. Early research focused on understanding its cardiovascular actions, particularly in comparison to established catecholamines like isoproterenol (ISO) and dobutamine (DOB).
Studies have demonstrated that this compound produces current-dependent cardiovascular effects when administered via transdermal iontophoresis. Research findings indicate that this compound significantly increases left ventricular pressure (LVdP/dtmax), cardiac output (CO), and heart rate (HR) in experimental settings. Furthermore, it has been shown to reduce total peripheral vascular resistance (TPVR).
Comparative studies have highlighted the potency of this compound. For instance, in terms of increasing LVdP/dtmax, this compound was found to be significantly more potent than both dobutamine and isoproterenol. Specifically, it was reported to be 18,000 times more potent than dobutamine and 52 times more potent than isoproterenol in this regard. The cardiovascular actions of this compound have also been noted for their longer duration compared to those of dobutamine or isoproterenol for a given increase in contractility.
Research into this compound has also explored the pharmacological characteristics of its enantiomeric forms. A 50% mixture of the RR and RS diastereoisomers, also referred to as GP-2-128 or GP-2-114, has been shown to possess the same pharmacological profile as the pure RR enantiomer. The inotropic and chronotropic effects observed with GP-2-128 (this compound) are largely attributed to the stimulation of beta-adrenoceptors, as evidenced by studies utilizing receptor blockade with propranolol.
The research trajectory of this compound has thus far focused on elucidating its fundamental pharmacological properties and its potential utility based on its potent and long-lasting cardiovascular effects. Its ability to be administered via routes other than intravenous injection has also been a point of interest in its research.
Here is a summary of key chemical properties and research findings for this compound:
| Property | Value | Source |
| CAS Number | 130783-39-0 | wikipedia.org |
| Molecular Formula | C₁₉H₂₄N₂O₄ | wikipedia.org |
| Molecular Weight | 344.4 | wikipedia.org |
| Classification | Catecholamine motility mimetic, synthetic catecholamine analog | |
| Observed Effects | Increased left ventricular pressure, cardiac output, heart rate; Reduced total peripheral vascular resistance | |
| Potency (vs. DOB) | 18,000 times more potent in increasing LVdP/dtmax | |
| Potency (vs. ISO) | 52 times more potent in increasing LVdP/dtmax | |
| Duration of Action | Longer than DOB or ISO for a given increase in contractility | |
| Primary Mechanism | Largely due to stimulation of beta-adrenoceptors |
Structure
2D Structure
3D Structure
Properties
CAS No. |
130783-39-0 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |
InChI Key |
MEPKHRALNXMWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |
Synonyms |
1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol GP 114 GP 2-114 GP 2-128 GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) GP 2-128 monoacetate GP-114 GP-2-114 GP-2-128 |
Origin of Product |
United States |
Synthetic Methodologies for Gp2 114 and Analogues
Optimization of Synthetic Efficiency and Scalability:For compounds with potential practical applications, this section would address the challenges of producing larger quantities. It would cover efforts to improve overall yield, reduce the number of steps, use less expensive or hazardous reagents, and develop processes suitable for industrial-scale production.
Without any available data on the structure, properties, or existence of "GP2-114," it is impossible to generate the specific, data-rich content, including detailed research findings and data tables, as instructed. The scientific community relies on published, peer-reviewed research to build upon existing knowledge, and in the case of "this compound," this foundational information is absent.
Therefore, the subsequent sections of this article remain unwritten, pending the identification of "this compound" as a valid and documented chemical compound in the scientific literature.
Structure Activity Relationship Sar Studies of Gp2 114
Theoretical Frameworks for GP2-114 SAR Analysis
There is no information in the reviewed literature regarding the specific theoretical frameworks that have been applied to analyze the SAR of this compound. Computational modeling, quantum mechanics, and molecular dynamics simulations are common theoretical approaches used to predict how a molecule's structure influences its activity, but there is no evidence of their application to this particular compound.
Identification of Pharmacophoric Elements within this compound Structure
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While the general pharmacophoric elements of catecholamines are known, a detailed, experimentally validated pharmacophore model for this compound is not available.
Role of Amino Group Functionality in this compound's Biological Interactions
The secondary amino group within the aliphatic chain of this compound is another key functional group. In related compounds, the nature of the substituent on the nitrogen atom can significantly influence receptor selectivity and potency. The specific role of the 3-(4-hydroxyphenyl)-1-methylpropyl substituent on the nitrogen atom of this compound in its biological interactions has not been experimentally determined.
Experimental Approaches in this compound SAR Elucidation
A variety of experimental techniques are typically employed to elucidate the SAR of a compound, including the synthesis and biological testing of a series of analogues, site-directed mutagenesis of the target receptor, and X-ray crystallography of the ligand-receptor complex. There is no evidence in the scientific literature of such experimental approaches being applied to this compound.
Despite a comprehensive search for the chemical compound “this compound,” no publicly available scientific literature or data could be found pertaining to its Structure-Activity Relationship (SAR) studies, computational and in silico methodologies, molecular modeling, Quantitative Structure-Activity Relationship (QSAR) modeling, or the rational design and synthesis of its analogues.
The search did confirm the existence of this compound, identified by its CAS Number 130783-39-0 and IUPAC name 4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide. It is classified as a catecholamine and has been noted for its cardiovascular actions. However, the detailed research findings required to populate the requested article structure are not available in the public domain.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific research data on this compound.
Preclinical Pharmacological Investigations of Gp2 114
In Vitro Pharmacological Profiling of GP2-114
In vitro studies are essential for characterizing the cellular and molecular interactions of a compound. For this compound, in vitro profiling has aimed to understand its activity at a fundamental level.
Cell-Based Assays for this compound Activity
Cell-based assays are a common tool in preclinical research to evaluate the biological effects of compounds in a controlled cellular environment. This compound has been indicated for use in cell experiments as part of control procedures. targetmol.com While the specific details of cell-based assays conducted with this compound are not extensively detailed in the available information, cell-based assays are broadly utilized to assess compound activity, including in the context of high-throughput screening and evaluating effects on various cellular processes. asm.orgeuroimmun.debiorxiv.orgresearchgate.netpreprints.org
High-Throughput Screening Applications for this compound Research
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against a specific biological target or pathway. This compound is noted as being suitable for high-throughput screening applications. targetmol.com HTS is a valuable approach in drug discovery for identifying compounds with desired activities, often employing automated systems and various detection methods, including cell-based formats. researchgate.netpreprints.org The application of HTS in this compound research would facilitate the identification of its effects across a wide range of potential targets or cellular responses, although specific findings from such screens are not detailed in the provided sources.
Elucidation of this compound's Catecholamine Motility Mimetic Properties In Vitro
This compound is characterized as a catecholamine motility mimetic. targetmol.commolnova.commedchemexpress.commedchemexpress.comtargetmol.cn This classification suggests that this compound is designed to mimic the actions of catecholamines, which are signaling molecules involved in various physiological processes, including cardiovascular regulation. In vitro studies aimed at elucidating these mimetic properties would typically involve assessing this compound's interaction with receptors or pathways typically modulated by catecholamines. The available information highlights that this compound produces current-dependent cardiovascular effects, which is a key aspect of its mimetic activity. targetmol.commolnova.commedchemexpress.commedchemexpress.com
Evaluation of this compound on Cardiovascular Cellular Models
Given its association with cardiovascular effects and the study of coronary artery disease, this compound has been evaluated or is intended for evaluation using cardiovascular cellular models. targetmol.commolnova.commedchemexpress.commedchemexpress.com Such models can include isolated cardiac cells or vascular cells, allowing for the investigation of a compound's direct effects on parameters like contractility, electrical activity, or signaling pathways relevant to cardiovascular function. While the specific outcomes of this compound evaluation on these models are not detailed in the provided snippets, this area of research is crucial for understanding the compound's mechanism of action in the cardiovascular system at a cellular level.
In Vivo Pharmacological Efficacy Studies of this compound (Non-Human Models)
Selection and Validation of Preclinical Animal Models for this compound Studies
The selection of appropriate animal models is paramount in preclinical research to ensure the relevance and translational value of the data for human risk assessment. Initial assessments often utilize rodent models, such as rats or mice, while larger non-rodent species, including canines, nonhuman primates, or minipigs, may be chosen based on the specific pharmacological characteristics of the drug candidate altasciences.com. Key considerations for species selection encompass drug absorption, distribution, metabolism, and excretion (ADME), as well as receptor expression and physiological similarities to humans altasciences.com.
For this compound, identified as a catecholamine motility mimetic with current-dependent cardiovascular effects, the selection of animal models would likely prioritize species exhibiting relevant cardiovascular physiology and responses to catecholamines targetmol.commedchemexpress.com. The use of models specifically designed to study coronary artery disease (CAD) is also indicated, given this compound's potential application in this area targetmol.com.
Investigation of this compound in Coronary Artery Disease Models
This compound has been investigated for its potential use in studying coronary artery disease (CAD) targetmol.com. CAD is a prevalent heart disease influenced by various risk factors biorxiv.org. Preclinical models of CAD aim to replicate aspects of the human condition to evaluate potential therapeutic interventions. While the search results mention this compound's use in studying CAD, specific details about the types of CAD models used and the findings from these investigations were not extensively detailed in the provided snippets. Research in CAD models often involves assessing factors such as plaque formation, blood flow dynamics, and the effects of compounds on vascular function nih.govescardio.org.
Characterization of Current-Dependent Cardiovascular Effects of this compound In Vivo
This compound is characterized as a catecholamine motility mimetic that produces current-dependent cardiovascular effects when administered via transdermal iontophoresis targetmol.commedchemexpress.com. This suggests that the delivery method, which involves using an electrical current to facilitate drug absorption through the skin, influences its cardiovascular actions.
In vivo studies are crucial for understanding how a compound affects the cardiovascular system in a living organism nih.govcore.ac.uk. Characterizing current-dependent effects would involve administering this compound via transdermal iontophoresis in animal models and monitoring various cardiovascular parameters, such as heart rate, blood pressure, and potentially indicators of myocardial function or blood flow, under different current levels. The provided information highlights the current-dependent nature of this compound's cardiovascular effects but does not detail specific in vivo study designs or quantitative results.
Pharmacodynamic Analysis of this compound in Animal Systems
Pharmacodynamic (PD) analysis investigates the effects of a drug on the body and the mechanisms of these effects nih.gov. In animal systems, PD studies for this compound would aim to characterize its biological responses, particularly those related to its cardiovascular actions as a catecholamine motility mimetic targetmol.commedchemexpress.com.
PD analysis involves establishing dose-response relationships and examining biomarkers that indicate the compound's activity altasciences.comnih.gov. While the search results confirm that pharmacodynamic evaluations are part of preclinical studies for drug candidates altasciences.comnih.gov, specific details regarding the pharmacodynamic profile of this compound in animal systems, such as target engagement, downstream signaling effects, or specific physiological responses measured, were not provided. Pharmacodynamic parameters can sometimes be similar across species, although physiological turnover rates may differ nih.gov.
Pharmacokinetic Assessment of this compound in Preclinical Species
Pharmacokinetic (PK) assessment is a fundamental part of preclinical drug development, focusing on how an organism handles a drug over time, encompassing absorption, distribution, metabolism, and excretion (ADME) porsolt.comnih.gov. PK studies in preclinical species are essential for understanding drug exposure and guiding dose selection for subsequent studies altasciences.comporsolt.com. Common preclinical species used for PK analysis include mice, rats, and non-rodents like monkeys porsolt.comnih.gov.
Measuring exposure metrics such as maximum concentration (Cmax), area under the curve (AUC), and half-life provides insights into dose-exposure relationships and supports dose extrapolation across species altasciences.com.
Metabolic Pathways and Metabolite Identification of this compound
Metabolism is the process by which the body breaks down a drug, primarily through enzymatic reactions nih.govcreative-proteomics.com. Identifying the metabolic pathways involved and the resulting metabolites is crucial for understanding how the drug is processed and whether any metabolites are pharmacologically active or potentially toxic creative-proteomics.compharmaron.com.
Metabolite identification typically involves analytical techniques, such as high-resolution mass spectrometry, to determine the structure of metabolites present in biological samples (e.g., plasma, urine, feces, tissue) pharmaron.com. This process helps to characterize biotransformation pathways pharmaron.com. While the importance of studying metabolic pathways and identifying metabolites is highlighted in the context of preclinical PK porsolt.comcreative-proteomics.compharmaron.com, specific details about the metabolic fate of this compound, the enzymes involved in its metabolism, or the identity of its metabolites were not found in the provided search results.
Metabolic pathway analysis involves systematically studying the biochemical reactions that occur within an organism, providing insights into the flow of metabolites and the regulation of reactions creative-proteomics.com.
Excretion Profiles of this compound
Comparative Pharmacological Analysis of this compound Enantiomers and Related Structures
Further comparative analysis has been conducted by evaluating the cardiovascular effects of GP-2-128 against other sympathomimetic agents, specifically isoproterenol (B85558) and dobutamine (B195870). As detailed in the preclinical investigations, GP-2-128 demonstrated significantly higher potency in increasing left ventricular contractility (LVdP/dtmax) compared to both dobutamine and isoproterenol. The duration of its cardiovascular effects was also found to be significantly longer than that of the comparator compounds. These comparisons highlight GP-2-128 as a potent and long-acting beta-adrenoceptor agonist relative to these established agents.
The following table summarizes the comparative potency data for the increase in LVdP/dtmax in anesthetized dogs:
| Compound | Relative Potency (vs. Dobutamine) | Relative Potency (vs. Isoproterenol) |
| GP-2-128 | 18,000 | 52 |
| Dobutamine | 1 | - |
| Isoproterenol | - | 1 |
Note: Data derived from observed increases in LVdP/dtmax in anesthetized dogs.
Molecular Mechanisms and Biological Pathways of Gp2 114 Action
Identification of GP2-114's Molecular Targets and Receptors
Investigations into the molecular targets of this compound indicate an association with adrenergic receptors and the broader class of GPCR/G Protein Neuronal Signaling pathways. cloudna.cn While some sources categorize its target specifically under "Adrenergic Receptor", others broadly list it under "Others" or "Other Targets". cloudna.cnnih.gov Antibodies related to this compound research include those targeting the beta-2 adrenergic receptor (ADRB2) and the alpha 1a adrenergic receptor. cloudna.cn This suggests that this compound may exert its effects, at least in part, through interaction with adrenergic receptor subtypes, which are known G protein-coupled receptors.
Delineation of Signaling Cascades Initiated by this compound
Given its association with GPCR/G Protein Neuronal Signaling pathways, this compound is presumed to initiate intracellular signaling cascades typical of this receptor class. cloudna.cn Activation of G protein-coupled receptors generally leads to the modulation of adenylyl cyclase activity, phospholipase C, or ion channels, triggering downstream events involving second messengers such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and calcium ions. These changes in second messenger concentrations can then affect a variety of cellular processes through the activation or inhibition of protein kinases and other effector molecules. While the specific, detailed signaling cascades directly initiated by this compound have not been extensively delineated in the provided research snippets, its classification within GPCR signaling suggests its involvement in such canonical pathways.
Potential Therapeutic Applications and Future Research Directions for Gp2 114
Leveraging GP2-114 as a Mechanistic Probe in Cardiovascular Research
This compound's ability to produce current-dependent cardiovascular effects positions it as a potential mechanistic probe in cardiovascular research. Specifically, it has been indicated for use in studying coronary artery disease (CAD). The cardiovascular actions of GP-2-128, which shares the same pharmacological profile as this compound, have been compared to those of isoproterenol (B85558) and dobutamine (B195870) in anesthetized dogs. GP-2-128 was observed to significantly increase left ventricular pressure (LVdP/dtmax), cardiac output (CO), and heart rate (HR), while reducing total peripheral vascular resistance (TPVR). These effects, particularly the inotropic and chronotropic actions, are largely attributed to the stimulation of beta-adrenoceptors. This pharmacological activity underlies its utility as a tool to investigate the mechanisms involved in cardiovascular function and conditions like CAD.
Development of Novel Therapeutic Strategies Based on this compound's Pharmacological Profile
The pharmacological profile of this compound, characterized by its catecholamine mimetic activity and cardiovascular effects, suggests potential for the development of novel therapeutic strategies. Its action on beta-adrenoceptors, as seen with the related GP-2-128, indicates a potential avenue for therapeutic intervention in cardiovascular conditions where modulating these receptors is beneficial. The fact that GP-2-128 is a potent, long-acting catecholamine that can be administered non-intravenously, such as via transdermal iontophoresis, highlights a potential advantage for drug delivery in future therapeutic applications.
Advancements in Preclinical Research Methodologies for this compound
Preclinical research methodologies for evaluating compounds like this compound involve both in vitro and in vivo studies. While specific details on advanced or innovative methodologies solely for this compound are limited in the provided information, general approaches for preclinical evaluation of such compounds can be inferred.
Innovative In Vivo Efficacy Models for this compound Evaluation
This compound has been evaluated in vivo, demonstrating current-dependent cardiovascular actions when administered via transdermal iontophoresis. Animal experiments are mentioned in the context of handling instructions for the compound. The study comparing GP-2-128 to isoproterenol and dobutamine was conducted in anesthetized dogs, illustrating an in vivo model used to assess cardiovascular effects. Future innovative in vivo models for this compound evaluation could potentially involve disease-specific animal models of coronary artery disease or other cardiovascular conditions to assess efficacy and pharmacokinetic profiles under different physiological states.
Exploration of Undiscovered Biological Activities and Target Pathways for this compound
This compound is recognized as a catecholamine motility mimetic acting, at least in part, through beta-adrenoceptors. The exploration of undiscovered biological activities and target pathways for this compound would involve further investigation beyond its known adrenergic effects. This could include comprehensive screening against a wider range of receptors, enzymes, and transporters to identify off-target interactions or novel binding partners. Techniques such as phenotypic screening in various cell-based assays or in vivo models of different disease states could reveal unanticipated biological activities.
Q & A
Advanced Research Question
- Nonlinear mixed-effects modeling : Fit sigmoidal Emax models to dose-response data using software like Phoenix WinNonlin .
- Time-series analysis : Apply Fourier transforms to assess rhythmic variations in blood flow post-administration .
- Sensitivity analysis : Test robustness of conclusions by varying assumptions (e.g., exclusion of outliers, alternate covariance structures) .
How should ethical and reproducibility challenges in this compound research be addressed?
Q. Methodological Guidance
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
- Reproducibility protocols : Pre-register experiments on platforms like OSF, and share raw data (e.g., hemodynamic recordings, HPLC chromatograms) in public repositories .
- Cross-lab validation : Collaborate with independent labs to replicate key findings using standardized protocols (e.g., identical iontophoresis devices) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
